2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine
Description
2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine (CAS: 886495-08-5) is a bithiazole-based compound featuring a hydrazino (-NH-NH₂) substituent and a methyl group on adjacent thiazole rings. Bithiazole scaffolds are known for their bioactivity, particularly in antimicrobial and anticancer agents, due to their ability to interact with biological targets via hydrogen bonding and π-stacking . The hydrazino group enhances reactivity, enabling the formation of hydrazones, triazoles, or thiadiazoles through condensation or cyclization reactions, which are common strategies in medicinal chemistry to optimize pharmacokinetic properties . This compound is commercially available through multiple suppliers, indicating its utility as a synthetic intermediate or bioactive candidate .
Properties
Molecular Formula |
C7H9N5S2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
5-(2-hydrazinyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9N5S2/c1-3-5(14-6(8)10-3)4-2-13-7(11-4)12-9/h2H,9H2,1H3,(H2,8,10)(H,11,12) |
InChI Key |
JPEHMZYVJRJJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine typically involves the reaction of 4-methyl-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in the presence of ethylene glycol as a solvent. The mixture is heated to around 116°C, and nitrogen is introduced to maintain an inert atmosphere. The reaction is then refluxed at 122-124°C for about 5 hours .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of temperature and pressure to ensure high yield and purity. The final product is typically isolated by filtration and washing with water to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit matrix metalloproteinases and kinases.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4’-methyl-[4,5’-bithiazol]-2’-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its role as an anticancer agent, it inhibits matrix metalloproteinases, which are involved in the degradation of the extracellular matrix, thus preventing cancer cell invasion and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- Solubility: Hydrazino groups improve water solubility via hydrogen bonding, but methyl and phenyl substituents may counterbalance this by increasing hydrophobicity.
- Stability: The hydrazino moiety is prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations) absent in the current evidence.
Research Implications and Gaps
- Pharmacological Screening : The target compound should be evaluated for antimicrobial, anticancer, or analgesic activity, leveraging protocols used for ’s thiazole derivatives .
- Synthetic Optimization : Introducing electron-withdrawing groups (e.g., halogens) or bioisosteres (e.g., replacing methyl with trifluoromethyl) could enhance bioavailability or target affinity.
Biological Activity
2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine (CAS No. 886495-08-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9N5S2
- Molecular Weight : 227.31 g/mol
- Chemical Structure : The compound features a bithiazole core with hydrazino and methyl substituents, contributing to its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Exhibits significant antimicrobial properties against various bacterial strains.
- In vitro studies show inhibition of growth for both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties :
- Demonstrated cytotoxic effects on cancer cell lines.
- Mechanisms include induction of apoptosis and disruption of cell cycle progression.
-
Enzyme Inhibition :
- Acts as an inhibitor for specific enzymes linked to disease pathways.
- Potential applications in treating conditions related to enzyme overactivity.
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : A study published in a peer-reviewed journal reported the synthesis and evaluation of the compound's antimicrobial properties. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Study 2 : Research focusing on the anticancer activity revealed that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values around 15 µM.
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | Methodology | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC determination | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC determination | MIC = 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 = 15 µM |
| Enzyme Inhibition | Specific enzyme | Enzyme activity assay | Significant inhibition |
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Cytotoxic Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
